molecular formula C16H38O2Si2 B14211323 4,4,13,13-Tetramethyl-3,14-dioxa-4,13-disilahexadecane CAS No. 524729-76-8

4,4,13,13-Tetramethyl-3,14-dioxa-4,13-disilahexadecane

Cat. No.: B14211323
CAS No.: 524729-76-8
M. Wt: 318.64 g/mol
InChI Key: MKDUYUNLAFPBHG-UHFFFAOYSA-N
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Description

4,4,13,13-Tetramethyl-3,14-dioxa-4,13-disilahexadecane is a chemical compound with the molecular formula C16H38O2Si2. It is characterized by the presence of silicon and oxygen atoms within its structure, making it a member of the organosilicon compounds. This compound is notable for its unique molecular configuration, which includes two silicon atoms bonded to oxygen atoms and a long carbon chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,13,13-Tetramethyl-3,14-dioxa-4,13-disilahexadecane typically involves the reaction of dimethylchlorosilane with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes purification steps such as distillation or recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4,4,13,13-Tetramethyl-3,14-dioxa-4,13-disilahexadecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form silanol derivatives.

    Reduction: Reduction reactions can convert the compound into simpler silane derivatives.

    Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane[3][3].

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce various organosilicon compounds with different functional groups[3][3].

Scientific Research Applications

4,4,13,13-Tetramethyl-3,14-dioxa-4,13-disilahexadecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,13,13-Tetramethyl-3,14-dioxa-4,13-disilahexadecane involves its interaction with molecular targets through its silicon-oxygen bonds. These interactions can influence the compound’s reactivity and stability, making it useful in various chemical processes. The pathways involved include the formation of stable intermediates that can undergo further reactions to yield desired products .

Properties

CAS No.

524729-76-8

Molecular Formula

C16H38O2Si2

Molecular Weight

318.64 g/mol

IUPAC Name

ethoxy-[8-[ethoxy(dimethyl)silyl]octyl]-dimethylsilane

InChI

InChI=1S/C16H38O2Si2/c1-7-17-19(3,4)15-13-11-9-10-12-14-16-20(5,6)18-8-2/h7-16H2,1-6H3

InChI Key

MKDUYUNLAFPBHG-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C)(C)CCCCCCCC[Si](C)(C)OCC

Origin of Product

United States

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